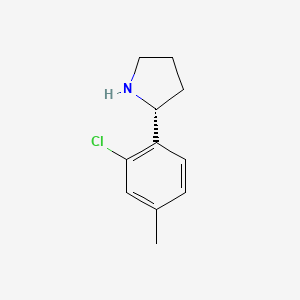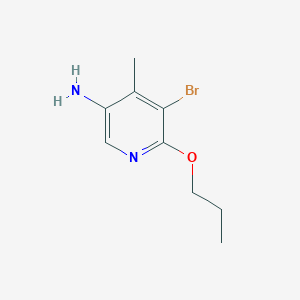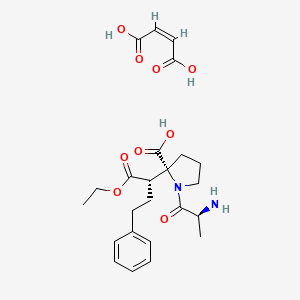
((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-l-proline xMaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE typically involves the following steps:
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced to the phenylpropyl moiety through esterification reactions.
Peptide Bond Formation: The L-alanyl and L-proline residues are coupled using peptide synthesis techniques, often involving coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Maleate Salt Formation: The final step involves the formation of the maleate salt by reacting the peptide with maleic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the ethoxycarbonyl group.
Reduction: Reduction reactions could target the peptide bonds or the ethoxycarbonyl group.
Substitution: Substitution reactions might occur at the phenyl ring or the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-esterified or reduced peptide products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE would depend on its specific interactions with molecular targets. Typically, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating biological pathways. The ethoxycarbonyl and phenyl groups might influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-[N-[1-(METHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE
- (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-VALYL]-L-PROLINE MALEATE
Uniqueness
(S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C24H32N2O9 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]pyrrolidine-2-carboxylic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-18(24)16(11-10-15-8-5-4-6-9-15)20(19(25)26)12-7-13-22(20)17(23)14(2)21;5-3(6)1-2-4(7)8/h4-6,8-9,14,16H,3,7,10-13,21H2,1-2H3,(H,25,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,20+;/m0./s1 |
Clave InChI |
FDCMTZFTGQEGBC-JLVIOWHESA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)[C@]2(CCCN2C(=O)[C@H](C)N)C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)C2(CCCN2C(=O)C(C)N)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13062445.png)
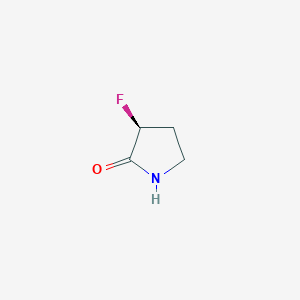

![4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13062468.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)
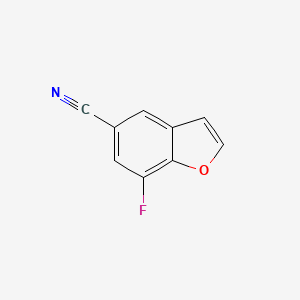

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)
